Home > Products > Screening Compounds P21066 > N-[(4-phenylphenyl)methyl]-1H-indazol-6-amine
N-[(4-phenylphenyl)methyl]-1H-indazol-6-amine -

N-[(4-phenylphenyl)methyl]-1H-indazol-6-amine

Catalog Number: EVT-5062419
CAS Number:
Molecular Formula: C20H17N3
Molecular Weight: 299.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2-Fluorophenyl)-N-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine (BC)

  • Compound Description: BC is a novel compound designed and synthesized as a potential anticancer agent. [] In silico analysis suggests it has a cautionary pharmacokinetic profile with good druglikeness and gastrointestinal absorption. [] Studies indicate potential for inhibiting cancer proliferation, inducing autophagy and ferroptosis, and treating type II diabetes. [] BC shows promising in silico anticancer activity against ovarian adenocarcinoma, glioblastoma, and renal carcinoma cell lines, inhibiting their growth by up to 70%. []
  • Relevance: While BC belongs to a different chemical class than N-(4-biphenylylmethyl)-1H-indazol-6-amine (triazolothiadiazine vs. indazole), both compounds demonstrate potential as anticancer agents. [] This suggests that exploring structural variations within these classes, potentially incorporating elements of both, could be valuable for identifying novel anticancer drug candidates.

N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines

  • Compound Description: This class of compounds represents a novel series of CDK2 inhibitors, developed through bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives. [] These compounds exhibit potent CDK2 inhibitory activity and antiproliferative activity against various cancer cell lines. []
  • Relevance: Although structurally distinct from N-(4-biphenylylmethyl)-1H-indazol-6-amine, the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines highlight the importance of exploring diverse heterocyclic scaffolds for developing anticancer agents. []

(E)-4-(3-Arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives

  • Compound Description: This series of compounds, derived from a scaffold hopping strategy, demonstrates potent inhibitory activity against PLK4. [, ] They effectively inhibit PLK4 activity, disrupt centriole replication, induce mitotic disorders, and promote apoptosis in breast cancer cells. [, ]
  • Relevance: These compounds share the indazole core with N-(4-biphenylylmethyl)-1H-indazol-6-amine. [, ] The presence of a pyrimidine ring linked to the indazole moiety in these PLK4 inhibitors provides valuable insights into structure-activity relationships for indazole-based compounds. Understanding how modifications to this pyrimidine ring influence PLK4 inhibition could guide the development of more potent and selective inhibitors, potentially with applications beyond breast cancer.

6-Substituted amino-1H-indazole Derivatives

  • Compound Description: This series, synthesized through simple chemical reactions, includes compounds with antiproliferative activity against various human cancer cell lines. [] Notably, compound 9f, N-(4-fluorobenzyl)-1H-indazol-6-amine, displays potent activity against human colorectal cancer cells (HCT116) with minimal cytotoxicity in normal lung fibroblast cells (MRC5). []
  • Relevance: These derivatives, particularly 9f, are closely related to N-(4-biphenylylmethyl)-1H-indazol-6-amine, sharing the 1H-indazol-6-amine core. [] The variations in the substituents on the amine nitrogen highlight the impact of these structural modifications on anticancer activity. Studying these structure-activity relationships could inform the development of more potent and selective 1H-indazol-6-amine-based anticancer agents.

5-(((1H-Indazol-5-yl)oxy)methyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine (ITP-2)

  • Compound Description: ITP-2 is a novel hERG channel activator with a unique chemical structure compared to previously reported compounds. [] hERG channel activators like ITP-2 hold potential for treating acquired and congenital long QT syndrome. []
  • Relevance: Although ITP-2's structure differs from N-(4-biphenylylmethyl)-1H-indazol-6-amine, it underscores the versatility of the indazole scaffold in developing compounds targeting ion channels. [] This suggests that modifications to the indazole core and substitutions at different positions could yield compounds with varied pharmacological profiles, potentially targeting other ion channels or exhibiting different activities.

7-Bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine

  • Relevance: This compound shares the 1H-indazol-6-amine core with N-(4-biphenylylmethyl)-1H-indazol-6-amine. [, ] This emphasizes the potential of this scaffold for developing antiparasitic agents. Examining the structure-activity relationships within this series, particularly modifications impacting blood-brain barrier permeability, could lead to safer and more effective anticoccidial drugs.

6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583)

  • Compound Description: GSK583 is a highly potent and selective RIP2 kinase inhibitor. [] It plays a crucial role in understanding RIP2 kinase's involvement in NOD1 and NOD2 mediated disease pathogenesis. []
  • Relevance: While structurally distinct from N-(4-biphenylylmethyl)-1H-indazol-6-amine, GSK583 emphasizes the potential of targeting kinases with indazole-containing compounds. [] Investigating the structural features responsible for GSK583's selectivity and potency could inform the design of novel kinase inhibitors, including those potentially targeting kinases relevant to N-(4-biphenylylmethyl)-1H-indazol-6-amine's biological activity.

2-(1H-Indazol-6-ylamino)benzamide compounds

  • Compound Description: This class of compounds exhibits inhibitory activity against specific protein kinases, particularly the vascular endothelium-derived growth factor receptor (VEGFR). [] They hold potential for treating ophthalmic diseases associated with unwanted angiogenesis, tumor growth, and cell proliferation. []
  • Relevance: This class shares the 1H-indazol-6-amine core with N-(4-biphenylylmethyl)-1H-indazol-6-amine. [] Understanding how the benzamide moiety contributes to their kinase inhibitory activity could guide the design of novel derivatives with improved potency and selectivity for specific kinases, potentially even VEGFR.

2-(4-Benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide (7a)

  • Compound Description: 7a is a potent and orally efficacious melanin-concentrating hormone receptor 1 (MCHr1) antagonist. [] It demonstrates good plasma and CNS exposure in diet-induced obese mice, showcasing potential as a therapeutic agent for obesity. []
  • Relevance: This compound highlights the versatility of the 1H-indazol-6-amine core, present also in N-(4-biphenylylmethyl)-1H-indazol-6-amine, in targeting diverse receptors. [] 7a's success in an obesity model suggests that further exploration of indazole derivatives could lead to novel treatments for metabolic disorders.

Properties

Product Name

N-[(4-phenylphenyl)methyl]-1H-indazol-6-amine

IUPAC Name

N-[(4-phenylphenyl)methyl]-1H-indazol-6-amine

Molecular Formula

C20H17N3

Molecular Weight

299.4 g/mol

InChI

InChI=1S/C20H17N3/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)13-21-19-11-10-18-14-22-23-20(18)12-19/h1-12,14,21H,13H2,(H,22,23)

InChI Key

NDLDBRIMVOSIDZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=CC4=C(C=C3)C=NN4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=CC4=C(C=C3)C=NN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.